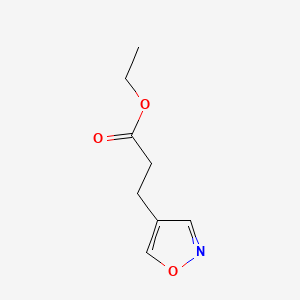

Ethyl 3-(isoxazol-4-yl)propanoate

Description

Properties

CAS No. |

141679-80-3 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 |

IUPAC Name |

ethyl 3-(1,2-oxazol-4-yl)propanoate |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |

InChI Key |

ZXJPLZNROKXVHT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC1=CON=C1 |

Synonyms |

4-Isoxazolepropanoicacid,ethylester(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Isoxazol 4 Yl Propanoate and Analogous Structures

Direct Synthetic Routes to Ethyl 3-(isoxazol-4-yl)propanoate

Direct methods for synthesizing the title compound and its analogs focus on constructing the core structure in a highly convergent manner. These strategies are prized for their efficiency and atom economy.

Catalytic Approaches in Synthesis

Catalytic methods are instrumental in the synthesis of isoxazole (B147169) derivatives, offering milder reaction conditions and improved yields. Various catalysts, from simple organic molecules to complex metal-based systems, have been employed.

For instance, organocatalysts like guanidine (B92328) hydrochloride have been used in the one-pot, three-component synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones in water, showcasing an environmentally friendly and energy-efficient approach. bohrium.com Similarly, pyruvic acid has been demonstrated as a biodegradable catalyst for the synthesis of 4H-isoxazol-5-one derivatives in an aqueous medium, with reactions proceeding under both conventional heating and ultrasound irradiation. ias.ac.in Boric acid has also been effectively used as a catalyst in water for the three-component reaction of aryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters to produce 4H-isoxazol-5(4H)-ones in high yields. scispace.com

In the realm of metal catalysis, rhodium(II) catalysts have been utilized in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles. acs.orgorganic-chemistry.org This highlights the versatility of isoxazoles as building blocks in more complex heterocyclic syntheses. Copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides is another common strategy for accessing isoxazole rings. thieme-connect.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

| Organocatalyst | Guanidine Hydrochloride bohrium.com | Multi-component | Aqueous medium, energy-efficient |

| Organocatalyst | Pyruvic Acid ias.ac.in | Multi-component | Biodegradable, aqueous medium, ultrasound compatible |

| Organocatalyst | Boric Acid scispace.com | Multi-component | High yields, green solvent |

| Metal Catalyst | Rhodium(II) acs.orgorganic-chemistry.org | Cycloaddition | Synthesis of complex heterocycles |

| Metal Catalyst | Copper(I) thieme-connect.com | Cycloaddition | Common for isoxazole ring formation |

| Biocatalyst | Fruit Juices nih.govresearchgate.net | Multi-component | Eco-friendly, mild conditions |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like isoxazole derivatives from simple starting materials in a single step. scielo.br These reactions are characterized by their procedural simplicity, high atom economy, and the ability to generate molecular diversity. bohrium.com

A prevalent MCR for isoxazole synthesis involves the condensation of a β-keto ester (such as ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. scielo.brbohrium.comnih.gov This approach has been successfully employed to create a variety of 3,4-disubstituted isoxazol-5(4H)-ones. The reaction can be catalyzed by various substances, including acidic ionic liquids, guanidine hydrochloride, and even natural catalysts like fruit juices. scielo.brbohrium.comnih.govresearchgate.net For example, the use of Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) juices has been reported to mediate this reaction effectively. nih.govresearchgate.net

The general mechanism for this three-component reaction involves the initial formation of an oxime from the β-keto ester and hydroxylamine, which then undergoes cyclization. mdpi.com This is followed by a Knoevenagel condensation with the aldehyde to yield the final arylideneisoxazol-5(4H)-one product. mdpi.com

Esterification Techniques for Propanoate Formation

The ethyl propanoate moiety is a crucial part of the target molecule. While some synthetic routes might directly incorporate this group, others require a separate esterification step. The synthesis of methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, for instance, involves the esterification of the corresponding propanoic acid derivative using methanol (B129727) and an acid catalyst like sulfuric acid. Another approach involves the reaction of isoxazole-linked alcohols with reagents that can introduce the propanoate group. rsc.org

Precursor-Based Synthesis and Derivatization Strategies

These strategies involve the initial formation of a key precursor, typically the isoxazole ring, which is then modified to introduce the desired ethyl propanoate side chain.

Cycloaddition Reactions for Isoxazole Ring Formation

The 1,3-dipolar cycloaddition reaction is a cornerstone of isoxazole synthesis. tandfonline.comnih.govresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govrsc.org The nitrile oxide is often generated in situ from an aldoxime using an oxidizing agent. mdpi.com

For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the 1,3-dipolar cycloaddition of terminal alkynes and in situ generated nitrile oxides from hydroxyimidoyl chlorides. nih.gov This method has been adapted for solvent-free conditions using ball-milling and a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov The regioselectivity of this cycloaddition is a key consideration, and various factors can influence the outcome.

Intramolecular 1,3-dipolar cycloaddition of nitrile oxides (INOC) is another powerful technique for constructing fused isoxazole ring systems. mdpi.com This approach has been used to create complex tetracyclic isoxazoles by reacting an N-propargylbenzimidazole oxime to form the nitrile oxide, which then undergoes cycloaddition with the neighboring alkyne. mdpi.com

| Dipole | Dipolarophile | Reaction Type | Key Features |

| Nitrile Oxide nih.gov | Terminal Alkyne | 1,3-Dipolar Cycloaddition | Forms 3,5-disubstituted isoxazoles |

| Nitrile Oxide nih.gov | Alkyne | 1,3-Dipolar Cycloaddition | Cu-free "click" reaction |

| Nitrile Oxide mdpi.com | Internal Alkyne | Intramolecular 1,3-Dipolar Cycloaddition | Forms fused ring systems |

| N-sulfonyl-1,2,3-triazole acs.org | Isoxazole | Formal [3+2] Cycloaddition | Rhodium-catalyzed, forms 3-aminopyrroles |

Condensation Reactions with Hydroxylamine Derivatives

The reaction of hydroxylamine or its derivatives with 1,3-dicarbonyl compounds is a classical and widely used method for forming the isoxazole ring. nanobioletters.com The regioselectivity of this condensation can be influenced by the reaction conditions, particularly the pH. youtube.com

For example, the reaction of β-keto esters with hydroxylamine can lead to the formation of isoxazolin-5-ones. youtube.com A specific route to 3-substituted-4-isoxazole carboxylic acids involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride under alkaline conditions to form a 3-substituted-4-isoxazol-5-one intermediate. google.com This intermediate can then be further functionalized.

The Claisen isoxazole synthesis describes the condensation of β-keto esters with hydroxylamine, which can yield either isoxazolin-3-ones or isoxazolin-5-ones depending on the substitution pattern of the β-keto ester and the reaction work-up conditions. youtube.com

Functionalization and Modification of Existing Isoxazole Systems

Once the isoxazole ring is formed, further structural diversity can be achieved by its functionalization. This often involves electrophilic substitution or metal-catalyzed cross-coupling reactions. For instance, the C4 position of the isoxazole ring can be halogenated, typically using reagents like N-iodosuccinimide (NIS) or bromine, which then allows for the introduction of various substituents through palladium-catalyzed reactions. d-nb.info A study demonstrated the successful iodocyclization of O-methyloximes of 2-alkyn-1-ones to yield 4-iodoisoxazoles, which are versatile intermediates for generating diverse 3,4,5-trisubstituted isoxazoles. d-nb.info

Furthermore, the isoxazole ring can be functionalized at the C3 and C5 positions. A synthetic approach to 3,5- and 3,4,5-substituted isoxazoles has been developed through the sequential functionalization of the isoxazole ring using 5-nitroisoxazoles in SNAr reactions with various nucleophiles. unifi.it Direct fluorination at the C4 position of 3,5-disubstituted isoxazoles has also been achieved using N-fluorobenzenesulfonimide (NFSI), providing access to novel fluorinated analogs. oiccpress.com

The following table summarizes various functionalization reactions on the isoxazole ring:

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type | Reference |

| Iodocyclization | ICl, Z-2-alkyn-1-one O-methyl oximes | C4 | 3,5-disubstituted-4-iodoisoxazoles | d-nb.info |

| SNAr Reaction | 5-Nitroisoxazoles, various nucleophiles | C3, C5 | 3,5- and 3,4,5-substituted isoxazoles | unifi.it |

| Direct Fluorination | N-Fluorobenzenesulfonimide (NFSI) | C4 | 4-Fluorinated 3,5-disubstituted isoxazoles | oiccpress.com |

Chemical Transformations of the Propanoate Side Chain for Derivatization

The this compound molecule offers another site for chemical modification: the propanoate side chain. Standard ester chemistry can be employed to derivatize this part of the molecule, leading to a wide array of analogs with potentially different physicochemical properties.

One of the most common transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(isoxazol-4-yl)propanoic acid. This reaction is typically carried out under acidic or basic conditions. chemguide.co.uk The resulting carboxylic acid is a versatile intermediate that can be converted into various other functional groups.

For example, the carboxylic acid can undergo amidation by reacting with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide. fishersci.co.uk This allows for the introduction of a wide variety of substituents at the end of the side chain.

Furthermore, the ester can be converted to other esters via transesterification . This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol.

The ester group can also be reduced to an alcohol, 3-(isoxazol-4-yl)propan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). This opens up another avenue for derivatization through reactions of the newly formed hydroxyl group.

A summary of potential derivatization reactions of the propanoate side chain is presented in the table below:

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Hydrolysis | This compound | Dilute acid or base, heat | 3-(isoxazol-4-yl)propanoic acid | chemguide.co.uk |

| Amidation | 3-(isoxazol-4-yl)propanoic acid | Amine, DCC or EDC | N-substituted 3-(isoxazol-4-yl)propanamide | fishersci.co.uk |

| Transesterification | This compound | Different alcohol, acid or base catalyst | New alkyl 3-(isoxazol-4-yl)propanoate | masterorganicchemistry.com |

| Reduction | This compound | LiAlH₄, then H₂O | 3-(isoxazol-4-yl)propan-1-ol |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Detailed Reaction Mechanisms of Isoxazole Ring Formation

The most common method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or an alkene). nih.govnih.gov The reaction is a type of 1,3-dipolar cycloaddition. asianpubs.orgnih.govresearchgate.net

The mechanism can proceed through a concerted pericyclic pathway or a stepwise pathway involving a diradical intermediate. nih.gov For the synthesis of 4-substituted isoxazoles, a key step is the generation of the nitrile oxide in situ from an aldoxime using an oxidizing agent. The nitrile oxide then reacts with an appropriately substituted alkyne. The regioselectivity of the cycloaddition, which determines the substitution pattern on the isoxazole ring, is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism and predict the regioselectivity of these reactions. tubitak.gov.tr

Mechanistic Studies of Propanoate Ester Linkage Formation

The formation of the ethyl propanoate ester linkage typically occurs through Fischer esterification of the corresponding carboxylic acid, 3-(isoxazol-4-yl)propanoic acid, with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. byjus.comlibretexts.orgmasterorganicchemistry.comnumberanalytics.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer from the oxonium ion to one of the hydroxyl groups. libretexts.org

Elimination of water to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org

Alternatively, transesterification under acidic or basic conditions can be used. The acid-catalyzed mechanism is similar to Fischer esterification, while the base-catalyzed mechanism involves nucleophilic acyl substitution. masterorganicchemistry.com

Role of Catalysis in Reaction Mechanism Elucidation

Catalysts play a pivotal role not only in accelerating the synthesis of isoxazoles but also in elucidating the reaction mechanisms. Various catalysts, including metal catalysts and organocatalysts, have been employed.

In the context of 1,3-dipolar cycloaddition, copper(I) and ruthenium(II) catalysts have been shown to improve the regioselectivity and allow the reaction to proceed under milder conditions. nih.gov The use of these catalysts suggests a stepwise mechanism involving metallated intermediates, which can be studied through kinetic and spectroscopic methods to understand the catalytic cycle. For instance, copper catalysts are thought to facilitate the isomerization of E/Z-oxime isomers, which is a crucial step for efficient cyclization. thieme-connect.com

Hypervalent iodine(III) species have also been used as efficient catalysts for the intramolecular oxidative cycloaddition of aldoximes, and mechanistic studies have shown the crucial role of hydroxy(aryl)iodonium tosylate as a precatalyst. mdpi.com

In green chemistry approaches, heteropolyacids have been used as reusable catalysts for isoxazole synthesis. tandfonline.comtandfonline.comresearchgate.net The study of these catalysts helps in understanding the reaction mechanism in different media and under various conditions, promoting the development of more sustainable synthetic protocols. Amine-functionalized cellulose (B213188) has also been used as a sustainable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com

Principles of Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of isoxazole derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Several studies have reported the synthesis of isoxazoles in aqueous media, which is an environmentally benign solvent. mdpi.com The use of water as a solvent can also simplify the work-up procedure and, in some cases, enhance the reaction rate and selectivity.

Microwave-assisted synthesis has emerged as a green and efficient method for preparing isoxazole derivatives. nih.govabap.co.in Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. Similarly, ultrasonic irradiation has been employed to promote the synthesis of isoxazoles, often leading to higher efficiency and milder reaction conditions. preprints.org

The use of recyclable catalysts, such as heteropolyacids and functionalized solid supports, is another key aspect of green isoxazole synthesis. oiccpress.comtandfonline.comtandfonline.comresearchgate.netmdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. For example, a magnetic carbon-based solid acid derived from pistachio peel biomass has been shown to be a highly efficient and recyclable catalyst for the synthesis of isoxazole-5(4H)-ones. oiccpress.com

The following table highlights some green and sustainable approaches for isoxazole synthesis:

| Green Chemistry Approach | Catalyst/Conditions | Advantages | Reference |

| Aqueous Media | Water as solvent, various catalysts | Environmentally benign, simplified work-up | mdpi.com |

| Microwave Irradiation | KBr, KCl, NaOAc, MgCl₂ | Reduced reaction times, improved yields | nih.govabap.co.in |

| Ultrasonic Irradiation | SnII-Mont K10, dual-frequency ultrasound | High efficiency, minimal by-products | preprints.org |

| Recyclable Catalysts | Heteropolyacids, amine-functionalized cellulose, magnetic nanoparticles | Reduced waste, cost-effective, reusable | oiccpress.comtandfonline.comtandfonline.comresearchgate.netmdpi.com |

Chemical Transformations and Reactivity Profile of Ethyl 3 Isoxazol 4 Yl Propanoate

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both oxygen and nitrogen atoms within the ring. clockss.orgchemicalbook.com This unique composition dictates its behavior in ring-opening, rearrangement, substitution, and expansion reactions.

The isoxazole ring, while aromatic, can undergo ring-opening under various conditions. This process often involves the cleavage of the weak N-O bond. nih.govnsf.gov For instance, electron capture by isoxazole can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov

Base-promoted rearrangements are also a known feature of isoxazole chemistry. In some cases, treatment with a base can facilitate rearrangements, which may compete with other ring-opening reactions involving N-O bond cleavage. nih.gov An example of a base-promoted rearrangement is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org

Furthermore, ring-opening can be initiated by electrophilic attack. The treatment of isoxazoles with an electrophilic fluorinating agent can lead to fluorination followed by deprotonation and N-O bond cleavage, resulting in a ring-opened α-fluorocyanoketone. researchgate.net Reductive ring opening of isoxazoles can also be achieved using reagents like Mo(CO)₆, which leads to the formation of enamines that can then cyclize to form other heterocyclic systems. beilstein-journals.org

In the context of metabolic studies of compounds containing a 3-unsubstituted isoxazole ring, such as the anti-inflammatory drug leflunomide, a unique N-O bond cleavage occurs to form an active α-cyanoenol metabolite. nih.govresearchgate.net This process is believed to proceed through deprotonation at the C3 position. researchgate.net

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome depending on the substituents present on the ring and the reaction conditions. clockss.orgchemicalbook.com

Electrophilic Substitution: The isoxazole ring is generally susceptible to electrophilic attack, with reactions such as nitration, halogenation, and chloromethylation being reported for various isoxazole derivatives. clockss.org The presence of the electron-donating oxygen atom and the electron-attracting nitrogen atom influences the position of substitution. chemicalbook.com For 4-substituted isoxazoles, such as Ethyl 3-(isoxazol-4-yl)propanoate, electrophilic substitution would likely occur at the C5 position, which can be facilitated by activating groups. nih.gov For example, intramolecular electrophilic aromatic substitution (SEAr) at the 5-position of isoxazoles has been achieved using a gold(I) catalyst, particularly when electron-donating groups are present at the 4-position. nih.gov

Nucleophilic Substitution: Nucleophilic substitution on the isoxazole ring is less common than electrophilic substitution but can be achieved, especially when the ring is activated by electron-withdrawing groups. researchgate.net For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) of the nitro group with various nucleophiles. rsc.orgresearchgate.net The presence of a nitro group significantly facilitates the attack of nucleophiles on the ring. While this compound itself is not activated for nucleophilic attack, derivatization to introduce such activating groups could open up pathways for nucleophilic substitution. Intramolecular nucleophilic substitution has also been reported in the synthesis of fused isoxazoles. beilstein-journals.orgmdpi.com

The isoxazole ring can serve as a precursor for the synthesis of larger heterocyclic systems through ring expansion reactions. These reactions often involve the insertion of a one or two-atom unit into the isoxazole ring.

A notable example is the rhodium-catalyzed reaction of isoxazoles with diazo compounds. This reaction can lead to the formation of 4H-1,3-oxazines through an efficient ring expansion. nih.gov The proposed mechanism involves the formation of an isoxazolium ylide intermediate, which then rearranges to the ring-expanded product. nih.gov Similarly, copper(I) catalysis has been employed for the ring expansion of isoxazoles with diazo compounds. thieme-connect.com

Furthermore, rhodium carbenoid-induced ring expansion of isoxazoles can be followed by a rearrangement to produce highly functionalized pyridines. nih.govacs.org This method provides a unique synthetic route to pyridines from isoxazole precursors. Molybdenum hexacarbonyl has also been used to mediate the ring expansion of isoxazoles to pyridones. beilstein-journals.org These studies highlight the utility of isoxazoles as building blocks for more complex heterocyclic structures.

Transformations of the Propanoate Ester Moiety

The ethyl propanoate side chain of the molecule offers additional sites for chemical modification, including reactions at the ester group and at the alpha-carbon.

Hydrolysis: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(isoxazol-4-yl)propanoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with a strong base, such as sodium hydroxide. The reaction yields the salt of the carboxylic acid and ethanol (B145695). chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.

| Reaction | Catalyst | Products | Reversibility |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | 3-(isoxazol-4-yl)propanoic acid + Ethanol | Reversible |

| Hydrolysis | Base (e.g., NaOH) | Sodium 3-(isoxazol-4-yl)propanoate + Ethanol | Irreversible |

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base. wikipedia.org By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol.

| Reaction | Reagent | Catalyst | Product |

| Transesterification | Methanol | Acid or Base | Mthis compound |

| Transesterification | Isopropanol | Acid or Base | Isopropyl 3-(isoxazol-4-yl)propanoate |

The hydrogen atoms on the carbon atom alpha to the carbonyl group of the propanoate ester are weakly acidic and can be removed by a strong base to form an enolate. pressbooks.pubwikipedia.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.orgmsu.edu

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. libretexts.org This would introduce an alkyl group at the alpha-position of the propanoate chain. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with methyl iodide would yield Ethyl 2-methyl-3-(isoxazol-4-yl)propanoate.

Condensation Reactions: The ester enolate can also act as a nucleophile in condensation reactions, such as the Claisen condensation. msu.eduvaia.com In a crossed Claisen condensation, the enolate of this compound could react with another ester to form a β-keto ester.

| Reaction | Reagents | Product Type |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | α-Alkyl-β-(isoxazol-4-yl)propanoate |

| Crossed Claisen Condensation | 1. Strong Base (e.g., NaOEt) 2. Another Ester (e.g., Ethyl acetate) | β-Keto ester |

Derivatization of the Ethyl Group

The ethyl propanoate moiety of the title compound serves as a versatile handle for a range of chemical modifications. These transformations allow for the introduction of new functional groups, altering the molecule's physical and chemical properties for further synthetic applications. Key derivatizations include hydrolysis, reduction, and amidation.

One of the most fundamental transformations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(isoxazol-4-yl)propanoic acid. This reaction is typically performed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup. The resulting carboxylic acid is a crucial intermediate for creating more complex molecules, such as amides. nih.gov

The ester can also be reduced to a primary alcohol, 3-(isoxazol-4-yl)propan-1-ol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) have been effectively used to selectively reduce ethyl esters on isoxazole-containing scaffolds without affecting other parts of the molecule. nih.govacs.org In other instances, sodium borohydride (B1222165) (NaBH₄) has been employed for similar reductions on complex heterocyclic systems. nih.gov

Furthermore, the ethyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This transformation is particularly significant in medicinal chemistry, where replacing a metabolically labile ester with a more stable amide bond can improve a compound's pharmacokinetic profile. nih.gov The conversion to an arylamide, for instance, has been shown to enhance metabolic stability in related isoxazole structures. nih.gov

Table 1: Derivatization Reactions of the Ethyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | NaOH, then H₃O⁺ | 3-(isoxazol-4-yl)propanoic acid |

| Reduction | DIBAL-H or NaBH₄ | 3-(isoxazol-4-yl)propan-1-ol |

| Amidation | R¹R²NH | N,N-R¹,R²-3-(isoxazol-4-yl)propanamide |

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reactivity of both the isoxazole ring and the propanoate side chain. These reactions provide pathways to novel molecular structures and functional groups.

Oxidation Pathways and Products

While the isoxazole ring is a relatively electron-rich aromatic system, it is generally stable to common oxidizing agents. The literature on the direct oxidation of this compound is limited; however, oxidation pathways can be inferred from related structures. For derivatives of the title compound that bear additional functional groups, selective oxidation is a viable strategy. For example, a hydroxyl group substituted on the side chain of an isoxazole ring can be oxidized to the corresponding ketone using reagents like Dess-Martin periodinane. google.com Under more aggressive oxidation conditions, the isoxazole ring itself can undergo degradation.

Table 2: Potential Oxidation Reactions for Isoxazole Derivatives

| Substrate Moiety | Reagent | Product Moiety |

|---|---|---|

| Secondary Alcohol | Dess-Martin Periodinane | Ketone |

Reduction Methodologies and Mechanistic Insights

The reduction of this compound and related isoxazoles offers powerful synthetic utility, primarily through two distinct pathways: reduction of the ester group and reductive cleavage of the isoxazole ring's N-O bond.

As discussed in section 3.2.3, the ethyl ester can be selectively reduced to a primary alcohol using hydride reagents. nih.govacs.orgnih.gov

A more synthetically transformative reaction is the reductive cleavage of the weak N-O bond within the isoxazole ring. This reaction opens the five-membered ring to afford a variety of linear structures that are valuable synthetic intermediates. A notable method involves the use of a copper catalyst, which successfully cleaves the N-O bond to yield β-aminoketone derivatives. rsc.orgrsc.org Another powerful technique is the reductive ring-opening with molybdenum hexacarbonyl, which can convert isoxazole esters into vinylogous amides. canada.ca Catalytic hydrogenation, often employing Raney Nickel or Palladium on carbon (Pd/C), is a classic and widely used method for isoxazole ring cleavage, typically producing β-enamino ketones or, upon further reduction of the ketone, γ-amino alcohols.

Table 3: Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Affected Moiety | Product |

|---|---|---|---|

| Ester Reduction | DIBAL-H, NaBH₄ | Ethyl propanoate | 3-(isoxazol-4-yl)propan-1-ol |

| N-O Bond Cleavage | Copper catalyst | Isoxazole Ring | β-aminoketone derivative |

| N-O Bond Cleavage | Molybdenum Hexacarbonyl | Isoxazole Ring | Vinylogous amide |

| N-O Bond Cleavage | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Isoxazole Ring | β-enamino ketone |

Conjugation and Coupling Reactions for Complex Molecular Assembly

This compound and its derivatives are valuable building blocks for the construction of larger, more complex molecules. The isoxazole core and its side chain provide multiple points for conjugation and coupling reactions.

The isoxazole ring itself is a stable linker that can be incorporated into larger structures. Its synthesis via 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is a form of "click chemistry," highlighting its utility in modular synthesis. maynoothuniversity.ieresearchgate.net This approach has been used to conjugate isoxazoles to complex biomolecules, including oligonucleotides. maynoothuniversity.ieresearchgate.net

For pre-formed systems like this compound, the derivatized functional groups are key to conjugation. The carboxylic acid obtained from ester hydrolysis is a prime site for forming amide bonds with peptides or other amine-containing molecules. nih.gov This is a common strategy in medicinal chemistry for creating bioconjugates. nih.govmdpi.com

Furthermore, the isoxazole ring can undergo direct functionalization. Late-stage diversification of isoxazole products has been achieved through palladium-catalyzed coupling reactions, allowing for the introduction of new substituents and the creation of highly decorated, trisubstituted isoxazoles. rsc.orgrsc.org These advanced methods enable the assembly of complex molecular architectures built upon the isoxazole scaffold.

Table 4: Conjugation and Coupling Strategies

| Reaction Type | Reactive Site (on derivative) | Reagent/Partner | Resulting Complex Molecule |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid | Amine-containing molecule (e.g., peptide) | Amide-linked conjugate |

| Bioconjugation | Isoxazole Ring (via click chemistry synthesis) | Alkyne/Nitrile Oxide-modified biomolecule | Oligonucleotide/Peptide conjugate maynoothuniversity.ieresearchgate.net |

| Cross-Coupling | C-5 or C-3 position of Isoxazole | Aryl boronic acid (Suzuki) or other organometallics | Multi-substituted aryl-isoxazole systems nih.gov |

| Ether Synthesis | Primary Alcohol | Alkyl halide | Ether-linked assembly |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Ethyl 3-(isoxazol-4-yl)propanoate. It provides critical insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Application of Advanced 1D and 2D NMR Techniques for Connectivity and Conformational Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. In ¹H NMR spectra of related structures, signals corresponding to the isoxazole (B147169) ring protons are typically observed in the aromatic region. For instance, in a similar isoxazole derivative, the isoxazole ring proton signal appears at a specific chemical shift, confirming the presence of this heterocyclic core. mdpi.com The ethyl ester group exhibits characteristic signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, typically appearing as a quartet and a triplet, respectively, due to spin-spin coupling.

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms. COSY spectra reveal correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the ethyl group and the propanoate chain. researchgate.netresearchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on their attached protons. mdpi.com

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized for conformational analysis by detecting through-space interactions between protons that are in close proximity. mdpi.comresearchgate.net This is particularly useful for determining the preferred orientation of the substituent groups relative to the isoxazole ring.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core fragments of this compound, based on analogous structures.

Table 1: Typical NMR Data for this compound Fragments

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Isoxazole C-H | ~8.0 - 8.5 | ~150 - 160 | Singlet |

| Isoxazole C-H | ~7.0 - 7.5 | ~100 - 110 | Singlet |

| -CH₂- (propanoate) | ~2.8 - 3.2 | ~30 - 40 | Triplet |

| -CH₂- (propanoate) | ~2.5 - 2.9 | ~30 - 40 | Triplet |

| -O-CH₂- (ethyl) | ~4.1 - 4.3 | ~60 - 65 | Quartet |

| -CH₃ (ethyl) | ~1.2 - 1.4 | ~14 - 15 | Triplet |

NMR Fingerprinting for Isomer Differentiation

NMR fingerprinting is a powerful application for distinguishing between isomers of this compound. Positional isomers, where the propanoate group is attached to a different position on the isoxazole ring (e.g., isoxazol-3-yl or isoxazol-5-yl), would exhibit distinct NMR spectra. The chemical shifts of the isoxazole ring protons and carbons are highly sensitive to the substitution pattern. For example, the chemical shift and coupling constants of the ring protons would differ significantly between a 4-substituted isoxazole and a 3- or 5-substituted isomer. mdpi.com

Similarly, ¹³C NMR chemical shifts provide a clear fingerprint for each isomer. The carbon atoms of the isoxazole ring, as well as the carbon of the propanoate chain directly attached to the ring, will have unique resonance frequencies depending on their electronic environment. By comparing the experimental NMR data with that of known standards or with predicted spectra from computational models, unambiguous isomer identification can be achieved. chemguide.co.uklibretexts.org

Mass Spectrometry for High-Resolution Analysis and Fragmentation Studies

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. googleapis.comuni-regensburg.de This precision allows for the determination of the elemental formula of this compound with a high degree of confidence. For a compound with the molecular formula C₈H₁₁NO₃, the calculated exact mass can be compared to the experimentally measured mass. A close match between the theoretical and observed values confirms the elemental composition and rules out other potential formulas with the same nominal mass. This technique is often used to validate the purity of synthesized compounds.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of esters often involves the loss of the alkoxy group or cleavage at the carbonyl group. docbrown.infodocbrown.info

For this compound, key fragmentation pathways would likely include the loss of the ethoxy radical (-•OCH₂CH₃) or the entire ethyl group (-CH₂CH₃). Cleavage of the bond between the propanoate side chain and the isoxazole ring is also a probable fragmentation route. The resulting fragments provide a puzzle that can be pieced together to confirm the connectivity of the original molecule. nih.govnih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Description |

|---|---|---|

| 169 | [C₈H₁₁NO₃]⁺ | Molecular Ion |

| 141 | [C₆H₅NO₃]⁺ | Loss of ethyl group (-C₂H₅) |

| 124 | [C₈H₁₀NO₂]⁺ | Loss of ethoxy radical (-•OC₂H₅) |

| 96 | [C₅H₄NO]⁺ | Cleavage of the propanoate side chain |

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester and isoxazole functionalities. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester group would also be visible as strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

The isoxazole ring itself will exhibit several characteristic vibrations. These include C=N and C=C stretching vibrations within the ring, typically found in the 1500-1650 cm⁻¹ range. The C-H stretching vibrations of the isoxazole ring proton will appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and propanoate groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

The collective pattern of these absorption bands provides a unique vibrational fingerprint for this compound, confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C=N / C=C Stretch | Isoxazole Ring | 1500 - 1650 | Medium to Strong |

| Aromatic C-H Stretch | Isoxazole Ring | > 3000 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of closely related isoxazole derivatives offers significant insights into the expected structural features.

Research on various isoxazole derivatives consistently demonstrates the planarity of the five-membered isoxazole ring. scispace.com X-ray diffraction studies on substituted isoxazoles reveal the geometric arrangement and conformation of the molecule, including the planarity of the heterocyclic ring and the dihedral angles between the isoxazole core and its substituents. scispace.comconicet.gov.ar For instance, in one detailed study of a novel isoxazole derivative, the five-membered isoxazole ring was found to be planar, with a root-mean-square deviation of 0.060 Å. scispace.com The study also determined the precise inclination angle between the isoxazole ring and an attached phenyl ring to be 10.79(1)°. scispace.com

The conformational analysis also extends to the side chains attached to the ring. The orientation of these substituents is dictated by steric and electronic effects, which can be precisely quantified by torsion angles obtained from the crystal structure. This information is crucial for understanding intermolecular interactions, such as hydrogen bonds (e.g., C–H···O), which govern the crystal packing. scispace.combohrium.com The data obtained from such analyses are foundational for computational studies and for understanding structure-activity relationships in medicinal chemistry. bohrium.comresearchgate.net

Table 1: Representative Crystal Data for an Isoxazole Derivative This table presents crystallographic data for 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole as an illustrative example of the data obtained through X-ray crystallography for this class of compounds. scispace.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.9350(6) |

| b (Å) | 10.1850(14) |

| c (Å) | 14.8270(2) |

| α (°) | 104.938(4) |

| β (°) | 97.960(8) |

| γ (°) | 90.933(6) |

| Z (molecules/unit cell) | 2 |

| Final R1 value | 0.0433 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Reaction Intermediates

Chromatographic methods are indispensable tools in the synthesis of this compound, serving both to monitor the progress of a reaction and to isolate the final product in high purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is routinely used for rapid, qualitative monitoring of chemical reactions. yu.edu.joedu.krd By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (eluent), chemists can visualize the consumption of starting materials and the formation of the product. yu.edu.jo

For preparative purposes, column chromatography is the most common method for the purification of isoxazole derivatives. edu.krdrsc.orgrsc.org In this technique, a glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. rsc.orgbeilstein-journals.org The crude reaction mixture is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase), such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, is passed through the column. rsc.orgbeilstein-journals.org Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and the isolation of the pure target compound. rsc.org

More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for rigorous purity assessment. HPLC is particularly valuable for non-volatile compounds and can provide high-resolution separation, making it suitable for determining the purity of final products and for isolating minor impurities. rsc.orgnih.gov Chiral stationary phases have also been developed for liquid chromatography to separate enantiomers of chiral compounds, achieving high separation and resolution values for various analytes. mdpi.com GC analysis has been used to assess the composition of isoxazoline (B3343090) products, which are precursors to isoxazoles. unifi.it The development of a robust synthetic route often involves optimizing these chromatographic steps to ensure a high-yield, scalable process that delivers a product of certifiable purity. rsc.org

Table 2: Examples of Chromatographic Conditions for Isoxazole Derivative Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference(s) |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Purification of crude product | scispace.combeilstein-journals.org |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Isolation of product | edu.krdrsc.org |

| Flash Column Chromatography | Silica Gel | EtOAc / CH2Cl2 | Isolation of C-O coupling products | rsc.org |

| Flash Column Chromatography | Silica Gel | 0–100% EtOAc in Hexane | Purification of nitroaniline derivative | rsc.org |

| Gas Chromatography (GC) | SEMPLICITY-5 column | - | Product analysis | unifi.it |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For Ethyl 3-(isoxazol-4-yl)propanoate, DFT calculations could be used to compute these values, providing insight into its electronic behavior. The isoxazole (B147169) ring, with its heteroatoms (nitrogen and oxygen), is expected to significantly influence the electron density distribution across the molecule.

Table 1: Illustrative Quantum Chemical Parameters for this compound

This table presents hypothetical data from a DFT calculation, illustrating the types of electronic properties that can be determined.

| Parameter | Calculated Value (Illustrative) | Significance |

| EHOMO | -6.8 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Theoretical chemistry can map out the potential energy surface for a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition state structures, which are the high-energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

In the context of this compound, computational studies could predict its behavior in various reactions. For instance, the hydrolysis of the ester group or reactions involving the isoxazole ring can be modeled. A computational study on the oxidation of related isoxazolidine (B1194047) systems has shown that such methods can successfully predict regioselectivity by comparing the stability of transient carbocations formed during the reaction. researchgate.net Similarly, the synthesis of isoxazoles via 1,3-dipolar cycloaddition is known to be highly selective, a phenomenon that can be explained and predicted through the analysis of transition state energies. orgsyn.orgedu.krd

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This compound has several rotatable bonds, particularly in the ethyl propanoate side chain, leading to multiple possible conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms over time. researchgate.net An MD simulation would reveal how the molecule behaves in a solution, showing the flexibility of the side chain and potential interactions with solvent molecules. This provides insights into the average conformation and the range of shapes the molecule can adopt at a given temperature.

In Silico Modeling for Structure-Property Correlations (excluding biological activity prediction)

In silico modeling can establish quantitative structure-property relationships (QSPR). These models use calculated molecular descriptors to predict physical and chemical properties. For this compound, QSPR models could predict properties such as boiling point, vapor pressure, and solubility in various solvents. These predictions are based on descriptors derived from the molecular structure, such as molecular weight, surface area, volume, and quantum chemical parameters like polarity. Such in silico methods are valuable for screening compounds for desirable physical properties in materials science applications.

Theoretical Prediction and Validation of Spectroscopic Data

Quantum chemical methods are widely used to calculate spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. Comparing these theoretical values with experimental NMR spectra helps in the definitive assignment of signals to specific atoms in the molecule. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed. This theoretical spectrum is invaluable for assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ester, C=N stretch of the isoxazole ring, and C-O stretches. edu.krdresearchgate.net

This process of comparing theoretical and experimental spectra is a powerful method for structural elucidation and validation. researchgate.net

Table 2: Illustrative Comparison of Experimental and Theoretically Calculated Spectroscopic Data

This table provides a hypothetical example of how theoretical data is used to validate experimental findings for this compound.

| Technique | Key Feature | Experimental Value (Illustrative) | Calculated Value (Illustrative) | Assignment |

| ¹³C NMR | Carbonyl Carbon | 172.5 ppm | 171.9 ppm | Ester (C=O) |

| ¹H NMR | Methylene (B1212753) Protons | 4.15 ppm (quartet) | 4.10 ppm (quartet) | -O-CH₂ -CH₃ |

| IR Spectroscopy | Carbonyl Stretch | 1735 cm⁻¹ | 1740 cm⁻¹ | Ester C=O stretch |

| IR Spectroscopy | Ring Stretch | 1595 cm⁻¹ | 1600 cm⁻¹ | Isoxazole C=N stretch |

Structure Activity Relationship Sar Studies in Non Clinical Research Contexts

Influence of Isoxazole (B147169) Ring Substitution on Chemical Reactivity and Molecular Interactions

The isoxazole ring is a key pharmacophore in many biologically active compounds. edu.krd Its substitution pattern significantly dictates the molecule's electronic properties, steric profile, and potential for non-covalent interactions, thereby influencing chemical reactivity and molecular interactions. edu.krdnih.gov

Substituents on the isoxazole ring can modulate the electron density of the ring system. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the ring's electron density, affecting its reactivity towards electrophiles. These electronic effects are critical in reactions such as cycloadditions and ring-opening transformations. beilstein-journals.org

The nature and position of substituents also play a pivotal role in molecular interactions. For example, the introduction of hydrogen bond donors or acceptors can facilitate specific interactions with biological targets. dundee.ac.uk Steric hindrance from bulky substituents can, on the other hand, restrict access to the reactive centers of the molecule, thereby influencing selectivity. grafiati.com Research has shown that even subtle changes, such as the substitution of a methyl group for a chloro or bromo group on a phenyl ring attached to an isoxazole, can lead to significant differences in activity. nih.gov

| Substituent | Position on Isoxazole Ring | Effect on Reactivity/Interaction | Example from Literature |

|---|---|---|---|

| Electron-withdrawing group (e.g., -NO2) | C5 | Increases electrophilicity, potentially enhancing reactivity in cycloaddition reactions. | Studies on 1,3-dipolar cycloadditions often utilize electron-deficient alkynes or alkenes. |

| Electron-donating group (e.g., -OCH3) | C3 | Increases nucleophilicity of the ring, potentially directing electrophilic substitution. | Observed in the synthesis of various substituted isoxazoles. |

| Bulky group (e.g., tert-butyl) | C3 or C5 | Steric hindrance can control regioselectivity in reactions. grafiati.com | Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives. nih.gov |

| Halogen (e.g., -Cl, -Br) | Varies | Can participate in halogen bonding and alter lipophilicity, affecting molecular interactions. nih.gov | Compounds with chloro or bromo substitutions on a phenyl ring attached to the isoxazole showed significant anti-inflammatory activity. nih.gov |

Role of the Propanoate Ester Moiety in Molecular Recognition and Transformation Pathways

The ethyl propanoate moiety of the title compound is not merely a passive linker but an active participant in molecular recognition and a key determinant of transformation pathways. Its ester group can engage in hydrogen bonding with appropriate donor groups, a crucial interaction for binding to biological macromolecules. acs.org The length and flexibility of the propanoate chain also influence the molecule's ability to adopt a favorable conformation for binding within a specific site.

From a chemical transformation perspective, the ester functionality is a versatile handle for synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. This allows for the systematic exploration of how changes in this part of the molecule affect its properties. For instance, the conversion of an ester to an amide can introduce an additional hydrogen bond donor and alter the compound's solubility and electronic profile.

Furthermore, the carbonyl group of the ester can influence the reactivity of the adjacent methylene (B1212753) group. The acidity of the α-protons can be exploited in various carbon-carbon bond-forming reactions, enabling the elaboration of the propanoate side chain. researchgate.net

| Feature/Reaction | Description | Significance in SAR Studies |

|---|---|---|

| Hydrogen Bond Acceptor | The carbonyl oxygen of the ester can accept a hydrogen bond. | Crucial for molecular recognition and binding affinity to target molecules. acs.org |

| Hydrolysis | Conversion of the ethyl ester to a carboxylic acid. | Allows for the introduction of a key acidic functional group, which can dramatically alter solubility and binding interactions. |

| Amidation | Conversion of the ester to an amide via reaction with an amine. | Introduces a hydrogen bond donor and can modulate the electronic and steric properties of the side chain. |

| Reduction | Reduction of the ester to an alcohol. | Removes the carbonyl group, which can be used to probe the importance of the hydrogen bond accepting capability at that position. |

| α-Functionalization | Reactions at the carbon adjacent to the carbonyl group. | Enables modification of the propanoate backbone, allowing for the exploration of steric and conformational effects. researchgate.net |

Investigation of Stereochemical Effects on Chemical and Biochemical Interactions

When a chiral center is present in the molecule, either on the isoxazole ring or the propanoate side chain, the stereochemistry can have a profound impact on its interactions with other chiral molecules, such as biological receptors or enzymes. Enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. lmaleidykla.lt

The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into a binding pocket. One enantiomer may bind with high affinity, while the other may bind weakly or not at all. This is because the binding site itself is chiral, composed of asymmetrically arranged amino acid residues.

In chemical reactions involving chiral reagents or catalysts, the stereochemistry of the starting material can influence the stereochemical outcome of the product. This is a key consideration in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired compound. The investigation of stereochemical effects is therefore essential for understanding the precise nature of molecular interactions and for the development of stereochemically pure compounds with optimized activity. lmaleidykla.lt

Design Principles for Modulating Reactivity and Selectivity in Novel Analogues

Based on the SAR insights gained from studying the isoxazole ring and the propanoate ester moiety, several design principles can be formulated for creating novel analogues with modulated reactivity and selectivity.

Isoxazole Ring Modification : To fine-tune electronic properties, electron-withdrawing or -donating groups can be strategically placed on the isoxazole ring. nih.gov To enhance binding affinity, functional groups capable of specific interactions, such as hydrogen bonding or halogen bonding, can be introduced. dundee.ac.uknih.gov Steric bulk can be varied to control access to reactive sites and improve selectivity. grafiati.com

Propanoate Moiety Variation : The length of the alkyl chain can be altered to optimize the distance between the isoxazole core and a potential interaction point. The ester group can be replaced with other functional groups, such as amides, ketones, or sulfonamides, to explore different electronic and hydrogen bonding patterns. beilstein-journals.org This concept of bioisosteric replacement is a powerful tool in medicinal chemistry. acs.org

Introduction of Conformational Constraints : The flexibility of the propanoate chain can be reduced by incorporating cyclic structures or double bonds. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding.

Stereochemical Control : For chiral analogues, the synthesis should be designed to produce a single, desired enantiomer. This ensures that the biological or chemical effects are not confounded by the presence of a less active or inactive enantiomer. lmaleidykla.lt

By systematically applying these principles, researchers can rationally design and synthesize new analogues of ethyl 3-(isoxazol-4-yl)propanoate with tailored properties for specific non-clinical research applications.

Applications in Chemical Synthesis and Agrochemical Research

Ethyl 3-(isoxazol-4-yl)propanoate as a Versatile Synthetic Building Block

This compound is a valuable building block in organic synthesis due to the reactive nature of the isoxazole (B147169) ring and the presence of the ethyl propanoate side chain. lifechemicals.com The isoxazole moiety can be considered a precursor to various functionalities, including 1,3-dicarbonyl compounds and γ-amino alcohols, making it a versatile intermediate. lifechemicals.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of this compound allows it to serve as a key intermediate in the synthesis of more complex molecules. The isoxazole ring can be readily synthesized through cycloaddition reactions. researchgate.net The ester group of the propanoate side chain can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration.

For instance, derivatives of this compound have been used in the synthesis of complex heterocyclic systems. One example is the preparation of ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenyl-pyrazolo[1,5-a]pyridine-5-carboxylate, where the isoxazole moiety is a key component of the final intricate structure. nih.gov Additionally, the related compound, 3-(isoxazol-4-yl)propanoic acid, is commercially available, indicating its utility as a starting material in multi-step syntheses. sigmaaldrich.com The synthesis of various substituted isoxazole derivatives often involves the use of precursors that could be conceptually related to this compound, highlighting the importance of this structural motif in creating diverse chemical entities. nih.gov

Precursor for Novel Heterocyclic Scaffolds

The isoxazole ring within this compound is a latent 1,3-dicarbonyl functionality, which can be unmasked under specific reaction conditions. This property makes it an excellent precursor for the synthesis of other heterocyclic systems. For example, the cleavage of the N-O bond in the isoxazole ring can lead to the formation of enaminones, which are versatile intermediates for constructing various nitrogen-containing heterocycles. lifechemicals.com

Research has demonstrated the use of isoxazole derivatives in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.govresearchgate.netbeilstein-journals.orgrsc.org The general strategy involves the reaction of a suitable isoxazole-containing intermediate with other reagents to construct the new ring system. While not directly detailing the use of this compound, these syntheses exemplify the potential of the isoxazole scaffold as a precursor. The transformation of isoxazoles into other heterocycles like pyrroles has also been reported, further underscoring their synthetic versatility. scilit.com The development of novel synthetic routes to access diverse heterocyclic structures is a continuous effort in organic chemistry, and isoxazole-based building blocks play a significant role in this endeavor. nih.govmdpi.com

Research Contributions to Agrochemical Development

The isoxazole ring is a prominent feature in a variety of agrochemicals, including herbicides, fungicides, and plant growth regulators. scilit.comgoogle.com Consequently, derivatives of this compound have been a subject of interest in agrochemical research.

Herbicidal Activity and Mechanistic Research (focusing on chemical aspects, not plant physiological effects)

Numerous isoxazole derivatives have been synthesized and evaluated for their herbicidal properties. researchgate.netnih.govacs.orgresearchgate.netepo.orgnih.gov The mode of action for many herbicidal isoxazoles involves the inhibition of key plant enzymes. For example, some isoxazole-containing herbicides are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a crucial enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. researchgate.net Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption. researchgate.net

The chemical structure of the isoxazole derivative plays a critical role in its herbicidal efficacy. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the isoxazole ring and any associated aryl groups significantly influence the level of activity and weed spectrum. acs.orgacs.org For example, research on 3-aryl-4-substituted-5-(halo)alkyl-4-isoxazoles has demonstrated that conversion of the carboxylate esters to carboxamides can lead to compounds with significant pre- and post-emergent herbicidal activity. acs.org While specific studies on the herbicidal activity of this compound itself are not extensively detailed in the provided results, the broader research on isoxazole-based herbicides provides a strong rationale for its investigation in this context. sioc-journal.cnmdpi.com

Studies in Plant Growth Regulation

Beyond herbicidal activity, certain isoxazole derivatives have been investigated for their potential as plant growth regulators. google.com Plant growth regulators are substances that can modify plant physiological processes such as growth and development. google.comagrogreat.com For example, 3-hydroxy-5-methyl isoxazole (HMI) has been studied for its effects on reducing damage from flooding and herbicide stress in plants.

The isoxazoline (B3343090) ring system, closely related to isoxazole, is also found in compounds with plant growth regulating properties. google.com These compounds can act as growth inhibitors, potentially leading to increased crop yields. google.com The structural similarity between these active compounds and this compound suggests that it and its derivatives could be valuable subjects for research into new plant growth regulators. The development of biopesticides and plant growth stimulants is a growing area in agriculture, aiming to enhance crop resistance to various stresses. googleapis.com

Research into Fungicidal Properties

The isoxazole scaffold is also present in compounds with fungicidal activity. Research has explored the synthesis of novel isoxazole-containing heterocycles and their effectiveness against various plant pathogenic fungi. For example, chitosan-based heterocyclic derivatives incorporating isoxazole moieties have shown enhanced antifungal action.

The fungicidal potential of isoxazole derivatives is an active area of research, with studies focusing on the synthesis of new compounds and the evaluation of their activity against a range of fungal pathogens. While direct research on the fungicidal properties of this compound is not prominent in the search results, the established fungicidal activity of the broader isoxazole class of compounds makes it a relevant area for future investigation.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies and Catalytic Systems for Ethyl 3-(isoxazol-4-yl)propanoate

The synthesis of isoxazole (B147169) derivatives, including this compound, is a dynamic area of research. While traditional methods for isoxazole synthesis exist, the focus is now shifting towards more efficient, sustainable, and versatile strategies. Recent advancements have centered on the development of novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions. nih.govrsc.org

One promising approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like isoxazoles in a single step from readily available starting materials. oiccpress.comfzgxjckxxb.com This not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govoiccpress.com For instance, the use of organocatalysts such as succinic acid, citric acid, and L-valine has been explored for the synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones, demonstrating the potential for environmentally benign catalytic systems. oiccpress.com

Furthermore, the development of heterogeneous catalysts, including nanocatalysts and supported catalytic systems, is gaining traction. oiccpress.com These catalysts offer advantages such as easy separation from the reaction mixture and reusability, contributing to more sustainable synthetic processes. rsc.org For example, magnetic sulfonated polysaccharides have been effectively used as catalysts in the synthesis of isoxazole-5-one derivatives. rsc.org

Transition metal-catalyzed cycloadditions also represent a key area of development. nih.govrsc.org Catalysts based on copper, gold, and palladium have been shown to facilitate the regioselective synthesis of isoxazoles with high efficiency. organic-chemistry.org For instance, copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.org The exploration of hypervalent iodine(III) species as catalysts for intramolecular oxidative cycloaddition of aldoximes has also shown great promise, affording polycyclic isoxazole derivatives in high yields. mdpi.com

Future research in this area will likely focus on:

The design of more sophisticated and highly selective catalysts.

The expansion of the substrate scope to allow for the synthesis of a wider variety of functionalized this compound analogs.

The development of one-pot and tandem reaction sequences to further streamline the synthetic process.

| Catalyst System | Reaction Type | Key Advantages |

| Organocatalysts (e.g., L-valine, citric acid) oiccpress.com | Multicomponent Reaction | Green, mild conditions, readily available |

| Magnetic Sulfonated Polysaccharides rsc.org | Three-component Reaction | Heterogeneous, reusable, sustainable |

| Hypervalent Iodine(III) Species mdpi.com | Intramolecular Oxidative Cycloaddition | High efficiency, good yields |

| Copper(I) Catalysts organic-chemistry.org | [3 + 2] Cycloaddition | High regioselectivity, one-pot procedure |

| Gold(I)/Platinum(II) Catalysts rsc.org | Cycloaddition of ynamides and isoxazoles | Catalyst-dependent chemoselectivity |

Advanced Characterization Techniques for Dynamic Chemical Processes

Understanding the intricate details of chemical reactions as they occur is crucial for optimizing synthetic protocols and uncovering novel reaction pathways. For a compound like this compound, advanced characterization techniques are being increasingly employed to study dynamic chemical processes.

X-ray crystallography remains a powerful tool for the unambiguous determination of the three-dimensional structure of isoxazole derivatives, including the products of novel synthetic methods. mdpi.com This information is vital for confirming the stereochemistry and regiochemistry of the synthesized compounds.

Looking ahead, the application of more sophisticated techniques is anticipated. For example, the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) can aid in the structural elucidation of complex reaction intermediates. Furthermore, the combination of multiple analytical techniques in a hyphenated setup (e.g., LC-SPE-NMR) can provide a comprehensive understanding of complex reaction mixtures.

| Characterization Technique | Information Obtained |

| In-situ FTIR/NMR Spectroscopy derpharmachemica.comresearchgate.net | Real-time reaction monitoring, intermediate detection, kinetic data |

| HPLC-MS derpharmachemica.comicm.edu.pl | Product identification and quantification, byproduct analysis |

| X-ray Crystallography mdpi.com | Unambiguous 3D structure determination, stereochemistry |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of complex molecules and intermediates |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and controlled continuous flow methodologies. sci-hub.se The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers significant advantages.

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nso-journal.org This enhanced control can lead to improved yields, higher selectivity, and safer reaction conditions, particularly for highly exothermic or hazardous reactions. nso-journal.org The synthesis of isoxazole derivatives has been successfully demonstrated using flow chemistry, including microwave-assisted flow procedures, highlighting the potential for rapid and efficient production. goflow.atresearchgate.net

Automated synthesis platforms, often incorporating robotics and machine learning algorithms, are revolutionizing the process of reaction optimization and library synthesis. nso-journal.org These platforms can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for the synthesis of a target molecule like this compound. acs.org The combination of flow chemistry with automated systems enables the on-demand synthesis of chemical compounds, accelerating the discovery and development of new materials. nso-journal.orgacs.org

The future in this domain points towards the development of fully integrated and autonomous synthesis platforms. These "self-driving laboratories" could design, execute, and optimize synthetic routes for isoxazole derivatives with minimal human intervention, significantly accelerating the pace of chemical research.

Deeper Theoretical Insights into Complex Reaction Mechanisms

Computational chemistry has become an indispensable tool for gaining a deeper understanding of complex reaction mechanisms at the molecular level. For the synthesis and reactivity of this compound, theoretical studies can provide insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to explore reaction pathways, determine the structures of transition states and intermediates, and predict reaction outcomes. rsc.org For instance, DFT studies have been employed to investigate the mechanism and chemoselectivity in the cycloaddition of ynamides and isoxazoles, revealing the influence of different catalysts on the reaction pathway. rsc.orgulisboa.pt Such studies can help in the rational design of catalysts and reaction conditions to achieve a desired product.

Theoretical investigations have also shed light on the photochemical isomerization of isoxazoles, identifying the crucial role of conical intersections in the reaction mechanism. researchgate.netaip.org Understanding these fundamental processes is essential for developing new photochemical applications for isoxazole-containing compounds. Furthermore, quantum-chemical calculations have been used to probe the formation and reactivity of proposed intermediates, such as isoxazolium N-ylides, in the reaction of isoxazoles with diazo compounds. beilstein-journals.org

The future of theoretical studies in this area will likely involve the use of more advanced computational methods and larger-scale simulations to model increasingly complex systems. The integration of machine learning with quantum chemistry holds the potential to accelerate the prediction of reaction outcomes and the discovery of new reaction pathways for the synthesis and transformation of this compound.

Exploration of New Chemical Space and Undiscovered Applications (excluding therapeutic/clinical uses)